

An In-depth Technical Guide to the Chemical and Physical Properties of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **Trimethoprim**, a synthetic antibacterial agent. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and visual representations of key pathways and workflows.

Chemical Identity and Structure

Trimethoprim, chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, is a white to light yellow, odorless, and bitter crystalline powder.[1][2] Its structure consists of a pyrimidine-2,4-diamine moiety linked to a 1,2,3-trimethoxybenzene group by a methylene bridge.[3]

Table 1: Chemical Identifiers of Trimethoprim

Identifier	Value
IUPAC Name	5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine- 2,4-diamine[3]
CAS Number	738-70-5[3]
Molecular Formula	C14H18N4O3[3]
Molecular Weight	290.32 g/mol [2][4]
InChI Key	IEDVJHCEMCRBQM-UHFFFAOYSA-N[4]
Canonical SMILES	COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2 N)N[4]

Physicochemical Properties

The physicochemical properties of **Trimethoprim** are crucial for its formulation, delivery, and pharmacokinetic profile. These properties have been determined through various experimental techniques.

Table 2: Physical and Chemical Properties of Trimethoprim

Property	Value
Melting Point	199-203 °C[1][5][6]
Boiling Point	432.41 °C (rough estimate)[6]
рКа	7.12[3]
logP (Octanol/Water)	0.78[7]

Solubility:

Trimethoprim is sparingly soluble in water but exhibits higher solubility in various organic solvents.[1][8] The solubility generally increases with temperature.[8][9]

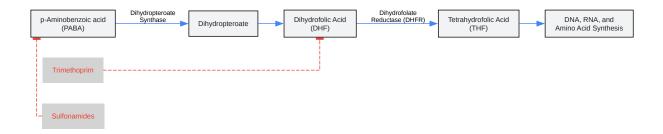
Table 3: Solubility of Trimethoprim in Various Solvents at 25°C

Solvent	Solubility (g/100 mL)
Dimethylacetamide (DMAC)	13.86[10]
Benzyl alcohol	7.29[10]
Propylene glycol	2.57[10]
Chloroform	1.82[10]
Methanol	1.21[10]
Ethanol	> Acetonitrile > 2-Propanol > Ethyl Acetate > Water[8]
Water	0.04[10]
Ether	0.003[10]
Benzene	0.002[10]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of **Trimethoprim**.

- UV-Vis Spectroscopy: In a methanolic solution, Trimethoprim exhibits a maximum absorbance (λmax) at approximately 285 nm.[11][12] In a sodium hydroxide solution, the λmax is observed at about 287 nm.[13]
- Infrared (IR) Spectroscopy: The IR spectrum of Trimethoprim would show characteristic
 peaks corresponding to its functional groups, including N-H stretching of the amino groups,
 C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the
 pyrimidine and benzene rings, and C-O stretching of the methoxy groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum of **Trimethoprim** shows distinct signals for the aromatic protons of the benzene and pyrimidine rings, the methylene bridge protons, and the methoxy group protons.[14]


 ¹³C NMR: The carbon-13 NMR spectrum provides signals for each unique carbon atom in the molecule, including those in the aromatic rings, the methylene bridge, and the methoxy groups.[15]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Trimethoprim exerts its antibacterial effect by targeting the bacterial folic acid (folate) synthesis pathway.[16] Specifically, it is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[16][17][18] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and RNA. [16][19] By inhibiting DHFR, Trimethoprim disrupts the synthesis of these essential molecules, leading to the cessation of bacterial growth and, in some cases, cell death.[20]

The selectivity of **Trimethoprim** for the bacterial enzyme over the mammalian counterpart is a key factor in its therapeutic efficacy.[16]

Below is a diagram illustrating the folic acid synthesis pathway and the point of inhibition by **Trimethoprim**.

Click to download full resolution via product page

Caption: Folic Acid Synthesis Pathway Inhibition.

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of **Trimethoprim**.

5.1. Determination of Melting Point

- Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.
- Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - A small amount of finely powdered **Trimethoprim** is packed into a capillary tube sealed at one end.
 - The capillary tube is placed in the melting point apparatus.
 - The sample is heated at a controlled rate.
 - The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[12]
- 5.2. Determination of Solubility (Equilibrium Method)
- Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.
- Apparatus: Isothermal shaker or magnetic stirrer with temperature control, centrifuge, analytical balance, spectrophotometer or HPLC.
- Procedure:
 - An excess amount of **Trimethoprim** is added to a known volume of the solvent in a sealed container.

- The mixture is agitated in an isothermal shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- The suspension is then centrifuged to separate the undissolved solid.
- A known volume of the supernatant is carefully withdrawn, diluted appropriately, and the
 concentration of **Trimethoprim** is determined using a validated analytical method such as
 UV-Vis spectrophotometry or HPLC.[8][9]

5.3. Determination of pKa (Potentiometric Titration)

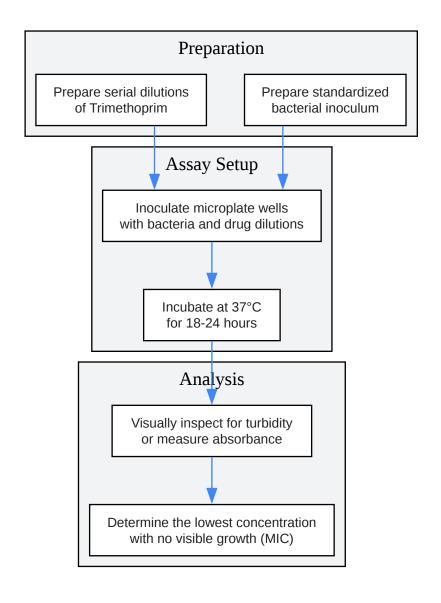
- Principle: The pKa is determined by titrating a solution of the substance with a standard acid or base and monitoring the change in pH. The pKa corresponds to the pH at which the substance is half-ionized.
- Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

Procedure:

- A known concentration of **Trimethoprim** is dissolved in a suitable solvent (e.g., a mixture
 of water and an organic solvent if solubility in water is low).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured after each addition of the titrant.
- A titration curve is constructed by plotting the pH versus the volume of titrant added.
- The pKa is determined from the midpoint of the buffer region of the titration curve.[21]

5.4. Determination of logP (Shake-Flask Method)

- Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a
 mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the
 logarithm of this ratio.
- Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).



Procedure:

- n-Octanol and water are pre-saturated with each other.
- A known amount of **Trimethoprim** is dissolved in one of the phases.
- The two phases are mixed in a separatory funnel and shaken for a period to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of **Trimethoprim** in each phase is determined using a suitable analytical method.
- The partition coefficient P is calculated as [Trimethoprim]octanol / [Trimethoprim]water, and logP is the base-10 logarithm of P.
- 5.5. Determination of Minimum Inhibitory Concentration (MIC)
- Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
- Apparatus: Microwell plates, incubator, spectrophotometer (for reading optical density).
- Procedure (Broth Microdilution Method):
 - A two-fold serial dilution of **Trimethoprim** is prepared in a liquid growth medium in the wells of a microtiter plate.
 - Each well is inoculated with a standardized suspension of the test bacterium.
 - Positive (no antibiotic) and negative (no bacteria) control wells are included.
 - The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
 - The MIC is determined as the lowest concentration of **Trimethoprim** at which there is no visible growth (turbidity) of the bacteria.

Below is a diagram illustrating a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Click to download full resolution via product page

Caption: Workflow for MIC Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Trimethoprim | 738-70-5 [chemicalbook.com]
- 2. drugs.com [drugs.com]
- 3. Trimethoprim | C14H18N4O3 | CID 5578 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethoprim | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chembk.com [chembk.com]
- 6. Trimethoprim CAS#: 738-70-5 [m.chemicalbook.com]
- 7. trimethoprim | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Trimethoprim [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. media.neliti.com [media.neliti.com]
- 13. uspbpep.com [uspbpep.com]
- 14. Trimethoprim(738-70-5) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 17. Trimethoprim Wikipedia [en.wikipedia.org]
- 18. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Trimethoprim]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683648#trimethoprim-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com